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molecular formula C18H34O6 B1679615 Peroxydicarbonic acid, bis(2-ethylhexyl) ester CAS No. 16111-62-9

Peroxydicarbonic acid, bis(2-ethylhexyl) ester

Cat. No. B1679615
M. Wt: 346.5 g/mol
InChI Key: ZACVGCNKGYYQHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06063500

Procedure details

An autoclave equipped with a stirrer was charged with methanol, vinyl chloride, vinyl acetate, di(2-ethylhexyl) peroxydicarbonate and partially saponified polyvinyl alcohol, and the temperature was elevated to 60° C. with stirring under an atmosphere of nitrogen gas to initiate the reaction, followed by further continuous injection of vinyl chloride to conduct the copolymerization reaction. After release of the residual pressure of the autoclave and cooling, a copolymer slurry was taken out and filtered, followed by washing with methanol three times and further with deionized water twice. Then, the resulting product was filtered and dried to obtain a vinyl chloride-vinyl acetate copolymer powder. This copolymer, methanol and sodium hydroxide were added to a reactor equipped with a cooling pipe, and were allowed to react at 40° C. Then, the eaction product was cooled, and acetic acid was added thereto to neutralize unreacted sodium hydroxide. The resulting product was washed with methanol three times and further with deionized water twice, followed by filtering and drying to obtain a vinyl chloride-vinyl acetate-vinyl alcohol copolymer powder.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyvinyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([Cl:3])=[CH2:2].[C:4]([O:7][CH:8]=[CH2:9])(=[O:6])[CH3:5].C(OOC(OCC(CC)CCCC)=O)(OCC(CC)CCCC)=O>CO>[CH3:5][C:4]([O:7][CH:8]=[CH2:9])=[O:6].[CH2:2]=[CH:1][Cl:3] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OCC(CCCC)CC)OOC(=O)OCC(CCCC)CC
Name
polyvinyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring under an atmosphere of nitrogen gas
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An autoclave equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
was elevated to 60° C.
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
the copolymerization reaction
TEMPERATURE
Type
TEMPERATURE
Details
After release of the residual pressure of the autoclave and cooling
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
by washing with methanol three times and further with deionized water twice
FILTRATION
Type
FILTRATION
Details
Then, the resulting product was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC(=O)OC=C.C=CCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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